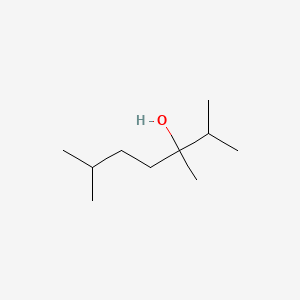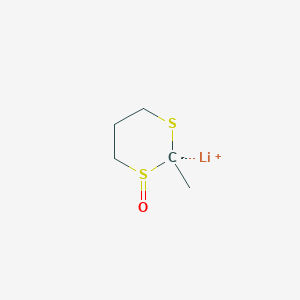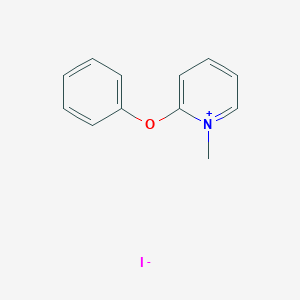
1-Methyl-2-phenoxypyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenoxypyridin-1-ium iodide is an organic compound with the molecular formula C12H12INO It is a quaternary ammonium salt derived from pyridine, where the nitrogen atom is methylated and the 2-position is substituted with a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenoxypyridin-1-ium iodide typically involves the quaternization of 2-phenoxypyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Phenoxypyridine+Methyl iodide→1-Methyl-2-phenoxypyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-phenoxypyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Phenol derivatives.
Reduction: Dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Methyl-2-phenoxypyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form ionic complexes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-phenoxypyridin-1-ium iodide involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The phenoxy group can participate in π-π stacking interactions, while the pyridinium ring can engage in cation-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-methylpyridinium iodide
- 1-Methyl-2-hydroxypyridinium iodide
- 1-Methyl-4-phenoxypyridinium iodide
Uniqueness
1-Methyl-2-phenoxypyridin-1-ium iodide is unique due to the presence of the phenoxy group at the 2-position, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Numéro CAS |
58801-92-6 |
|---|---|
Formule moléculaire |
C12H12INO |
Poids moléculaire |
313.13 g/mol |
Nom IUPAC |
1-methyl-2-phenoxypyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NO.HI/c1-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1 |
Clé InChI |
QBPXLEWFSVANIF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1OC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
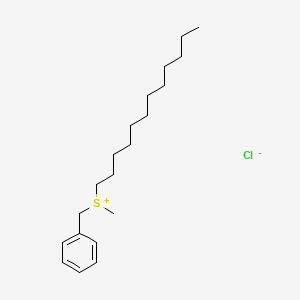
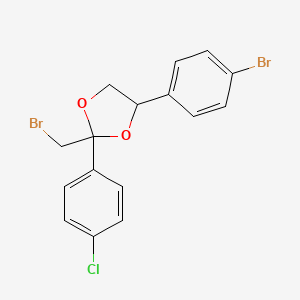
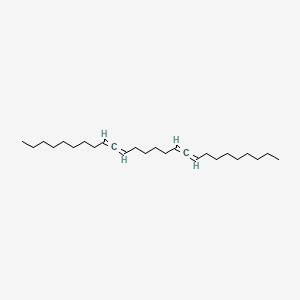
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

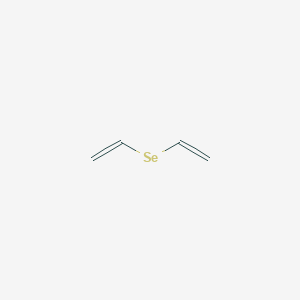
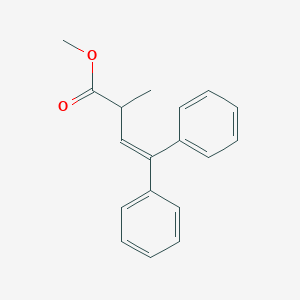
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
